molecular formula C24H25N3O4 B244054 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No. B244054
M. Wt: 419.5 g/mol
InChI Key: BNNWNABJZBXCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide, commonly known as Furosemide, is a potent diuretic drug used to treat conditions such as edema and hypertension. It is a sulfonamide loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, thereby increasing urine output. Furosemide is a widely used drug in the medical field and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.

Mechanism of Action

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, thereby increasing urine output. It specifically targets the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, which is responsible for reabsorbing these ions. By inhibiting this transporter, furosemide prevents the reabsorption of these ions and increases their excretion in the urine.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects. It can cause electrolyte imbalances, particularly hypokalemia, due to increased excretion of potassium ions in the urine. Furosemide can also cause metabolic alkalosis due to increased excretion of hydrogen ions in the urine. Other potential side effects of furosemide include dehydration, hypotension, and ototoxicity.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages for use in laboratory experiments. It is a potent diuretic that can be used to induce dehydration and electrolyte imbalances in animal models. This can be useful for studying the effects of these conditions on various physiological processes. However, the potential side effects of furosemide, particularly hypokalemia, must be carefully monitored in these experiments.

Future Directions

There are several potential future directions for research involving furosemide. One area of interest is the development of more specific and targeted diuretics that can selectively inhibit certain transporters in the renal tubular system. Another potential area of research is the use of furosemide in the treatment of other conditions, such as heart failure and liver disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of furosemide and to develop strategies to mitigate its potential side effects.

Synthesis Methods

Furosemide can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with 2-furoyl chloride to form 4-(2-furoyl)aminobenzoic acid. This intermediate is then reacted with piperazine to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide. The final product is obtained through purification and isolation processes.

Scientific Research Applications

Furosemide has been extensively studied for its potential applications in scientific research. It has been used in studies investigating the role of the renal tubular system in the regulation of electrolyte balance and fluid homeostasis. Furosemide has also been used in studies investigating the effects of diuretics on blood pressure, cardiac function, and renal function.

properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C24H25N3O4/c1-18-4-10-21(11-5-18)31-17-23(28)25-19-6-8-20(9-7-19)26-12-14-27(15-13-26)24(29)22-3-2-16-30-22/h2-11,16H,12-15,17H2,1H3,(H,25,28)

InChI Key

BNNWNABJZBXCBY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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